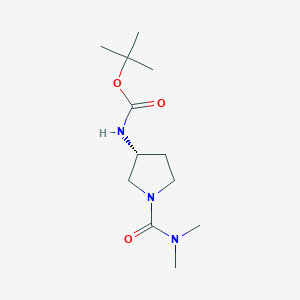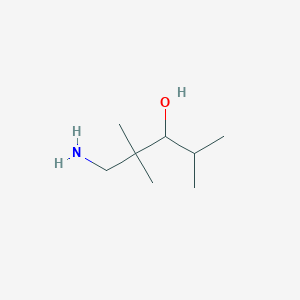
2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” is a chemical compound that is used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders . It is a part of the trifluoromethylpyridine (TFMP) derivatives which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The process for the preparation of 2-fluoro-6-(trifluoromethyl)pyridine involves fluorination carried out in vapor phase or liquid phase .Wissenschaftliche Forschungsanwendungen
Environmental Detection and Analysis
Identification of Novel Polyfluorinated Ether Sulfonates as PFOS Alternatives
This study highlights the detection of fluorinated compounds, including 6:2 Cl-PFAES, an alternative to PFOS, in municipal sewage sludge across China. The research emphasizes the environmental presence of these compounds, suggesting their widespread use and persistence. The study also identified new polyfluorinated contaminants, demonstrating the evolving landscape of fluorinated substances in the environment (Ruan et al., 2015).
Material Science and Polymer Chemistry
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
Research into fluorinated polyamides containing pyridine and sulfone moieties explores the creation of materials with high thermal stability and low dielectric constants. This work demonstrates the potential of fluorinated compounds in developing new materials with desirable properties for various applications, from electronics to coatings (Liu et al., 2013).
Environmental Chemistry and Toxicology
Cytotoxicity of Novel Fluorinated Alternatives to Long-Chain PFAS
Investigating the cytotoxicity of fluorinated alternatives to traditional perfluoroalkyl substances (PFASs) offers insight into the safety and environmental impact of these new compounds. This research contributes to understanding the biological effects of fluorinated alternatives, which is crucial for developing safer chemicals (Sheng et al., 2017).
Analytical Chemistry and Method Development
Trifluoromethanesulfonyl Chloride for Identification of Functional Groups
The use of trifluoromethanesulfonyl chloride in fluorine-19 nuclear magnetic resonance spectrometry illustrates the application of fluorinated reagents in analytical chemistry. This method enables the identification of various functional groups, showcasing the versatility of fluorinated compounds in enhancing analytical techniques (Shue & Yen, 1982).
Environmental Science
Atmospheric Chlorinated Polyfluorinated Ether Sulfonate in Dalian, China
This study reports the atmospheric presence of Cl-PFESA, a PFOS alternative, highlighting the environmental distribution and potential risks of new fluorinated surfactants. The research underscores the importance of monitoring and evaluating the environmental impact of fluorinated compounds (Liu et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4NO2S/c7-15(13,14)3-1-2-4(6(9,10)11)12-5(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUCQLBMZBTSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2754084.png)
![4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2754085.png)



![Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate](/img/structure/B2754095.png)

![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)
![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)


